molecular formula C22H26N2O4 B250447 N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B250447
Poids moléculaire: 382.5 g/mol
Clé InChI: FSYMDRKEWSOEMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

Mécanisme D'action

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation and survival of B-cells, and its dysregulation can lead to the development of B-cell malignancies and autoimmune diseases.
By inhibiting BTK, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of downstream signaling pathways that are important for B-cell survival and proliferation. This leads to the induction of cell death in B-cells and the reduction of disease symptoms in autoimmune models.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Inhibition of BTK activity: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits the activity of BTK, preventing downstream signaling pathways from being activated.
- Induction of cell death: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide induces cell death in B-cells, leading to the reduction of tumor burden in preclinical models.
- Reduction of inflammation: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce inflammation in preclinical models of autoimmune diseases.
- Improvement of disease symptoms: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to improve disease symptoms in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, suggesting that it may have broad therapeutic potential.
One limitation of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, like most small molecule inhibitors, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may have limited bioavailability and may require frequent dosing to maintain therapeutic levels.

Orientations Futures

There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. These include:
- Clinical trials: The safety and efficacy of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in humans should be tested in clinical trials.
- Combination therapies: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may be effective in combination with other therapies, such as chemotherapy or immunotherapy.
- Biomarker identification: Biomarkers that predict response to N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be identified to improve patient selection and treatment outcomes.
- Mechanism of resistance: The mechanisms of resistance to N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be studied to identify strategies to overcome resistance.
- Alternative targets: Alternative targets for small molecule inhibitors like N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be identified to improve therapeutic options for B-cell malignancies and autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with butyryl chloride to form N-butyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with 3-aminophenylboronic acid to form N-butyl-4-(3-aminophenyl)-2-fluoroaniline. The final step involves the reaction of N-butyl-4-(3-aminophenyl)-2-fluoroaniline with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Applications De Recherche Scientifique

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK signaling and induce cell death in B-cells.
In addition to its potential as a cancer therapy, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been studied as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these models, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce inflammation and improve disease symptoms.

Propriétés

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

N-[3-(butanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-5-21(25)23-17-6-3-7-18(14-17)24-22(26)16-9-11-19(12-10-16)28-15-20-8-4-13-27-20/h3,6-7,9-12,14,20H,2,4-5,8,13,15H2,1H3,(H,23,25)(H,24,26)

Clé InChI

FSYMDRKEWSOEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canonique

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.